2-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine
Description
Properties
IUPAC Name |
5-(2,6-difluorophenyl)-3-pyridin-2-yl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7F2N3O/c14-8-4-3-5-9(15)11(8)13-17-12(18-19-13)10-6-1-2-7-16-10/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AESPVULNVDOLRR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=NOC(=N2)C3=C(C=CC=C3F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7F2N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701205537 | |
| Record name | 2-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339103-07-0 | |
| Record name | 2-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=339103-07-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701205537 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves the following steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable hydrazide with an appropriate nitrile under acidic or basic conditions.
Introduction of the 2,6-difluorophenyl group: This step involves the use of a fluorinated aromatic compound, such as 2,6-difluorobenzonitrile, which can be reacted with the oxadiazole intermediate.
Coupling with pyridine: The final step involves coupling the oxadiazole derivative with a pyridine ring, which can be achieved through various coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of efficient catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
2-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the pyridine ring.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole N-oxides, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Research has indicated that compounds containing the oxadiazole moiety exhibit significant anticancer properties. Specifically, 2-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine has been studied for its ability to inhibit cancer cell proliferation. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported that derivatives of 1,2,4-oxadiazoles exhibit broad-spectrum activity against bacteria and fungi. The presence of the difluorophenyl group enhances the lipophilicity of the molecule, potentially improving its interaction with microbial membranes .
Material Science
Fluorescent Materials
Due to its unique electronic properties, this compound is being investigated for use in fluorescent materials. Its ability to emit light upon excitation makes it suitable for applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices. The incorporation of this compound into polymer matrices has shown promise in enhancing the brightness and efficiency of light-emitting devices .
Sensors
The compound's sensitivity to environmental changes has led to its exploration as a sensor material. Research indicates that it can be used in the development of chemical sensors capable of detecting specific ions or molecules in solution. This application is particularly relevant in environmental monitoring and safety assessments .
Agrochemicals
Pesticidal Activity
The structural characteristics of this compound suggest potential use as a pesticide or herbicide. Preliminary studies have indicated that it can act as an effective agent against certain pests and weeds by disrupting their biological functions. The difluorophenyl group may enhance its efficacy and selectivity towards target organisms while minimizing toxicity to non-target species .
Case Studies
Mechanism of Action
The mechanism of action of 2-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the fluorine atoms can enhance the compound’s binding affinity and selectivity. The oxadiazole ring can also contribute to the compound’s stability and reactivity.
Comparison with Similar Compounds
Structural Analogues and Their Key Features
The following table summarizes critical structural and functional differences between 2-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine and related compounds:
Key Observations:
Substituent Effects :
- The 2,6-difluorophenyl group in the target compound contrasts with the 4-butylcyclohexyl (PSN375963) and piperidinecarboxylic ester (PSN632408) moieties. Fluorine atoms enhance electronegativity and may improve metabolic stability compared to bulky alkyl or ester groups .
- PSN632408’s polar ester group likely increases aqueous solubility relative to the hydrophobic difluorophenyl or butylcyclohexyl substituents.
Biological Activity: PSN375963’s 4-butylcyclohexyl group is associated with cannabinoid receptor modulation (e.g., CB1 antagonism), suggesting that substituent bulkiness influences receptor binding . The target compound’s difluorophenyl group may favor interactions with polar or aromatic residues in alternative targets. Bis-oxadiazole pyrones () focus on structural novelty rather than explicit biological activity, highlighting divergent design priorities .
Synthetic Routes: The target compound’s synthesis likely parallels methods for analogous 1,2,4-oxadiazoles, such as cyclization of amidoximes with acylating agents (e.g., acetyl chloride) in pyridine . However, yields for bis-oxadiazoles (e.g., 24% for 11a ) suggest challenges in multi-heterocycle systems, whereas mono-oxadiazoles like the target compound may achieve higher efficiency.
Physicochemical and Pharmacokinetic Profiles
- Solubility : Fluorine’s electron-withdrawing nature may reduce crystallinity relative to PSN632408’s ester group, which introduces hydrogen-bonding capacity.
- Metabolic Stability : Fluorine substituents typically resist oxidative metabolism, contrasting with ester groups (PSN632408) prone to hydrolysis .
Target Selectivity and Mechanism
- GPCR/Ion Channel Targeting: The pyridine-oxadiazole scaffold is recurrent in GPCR ligands (e.g., cannabinoid receptors for PSN375963 ). The target compound’s difluorophenyl group may favor interactions with aromatic residues in receptor binding pockets.
- Enzyme Inhibition : Ester-containing derivatives like PSN632408 might inhibit hydrolytic enzymes (e.g., esterases), whereas the fluorine-rich target compound could exhibit alternative inhibitory mechanisms.
Biological Activity
2-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and relevant case studies.
- Molecular Formula: C9H7F2N3O
- Molecular Weight: 211.17 g/mol
- CAS Number: 1209962-86-6
Synthesis
The synthesis of this compound typically involves the formation of the oxadiazole ring followed by coupling with a pyridine ring. The synthetic route may include:
- Formation of the oxadiazole ring : Reacting a suitable hydrazide with a nitrile in the presence of an acid catalyst.
- Coupling with pyridine : Using palladium-catalyzed cross-coupling reactions to attach the oxadiazole derivative to the pyridine ring.
Anticancer Properties
Research has demonstrated that derivatives of 1,2,4-oxadiazole exhibit significant anticancer properties. For instance:
- Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), and U937 (leukemia) with IC50 values ranging from sub-micromolar to micromolar concentrations .
The mechanism through which this compound exerts its biological effects includes:
- Induction of Apoptosis : Flow cytometry assays indicate that these compounds can induce apoptosis in cancer cells in a dose-dependent manner .
- Inhibition of Enzymes : Some studies suggest that oxadiazole derivatives inhibit key enzymes involved in cancer cell proliferation and survival .
Case Studies
-
Cytotoxicity Assessment : A study evaluated several oxadiazole derivatives for their cytotoxicity against human leukemia cell lines. The results indicated that certain derivatives exhibited higher potency than established chemotherapeutics like doxorubicin .
Compound Cell Line IC50 (µM) Comparison Compound A MCF-7 0.65 Higher than Tamoxifen Compound B U937 1.20 Comparable to Doxorubicin - Enzyme Inhibition : Another research explored the selectivity of oxadiazole derivatives towards carbonic anhydrases (CAs), revealing that some compounds inhibited CA IX and CA II at nanomolar concentrations, suggesting their potential as therapeutic agents in cancer treatment .
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing 2-[5-(2,6-Difluorophenyl)-1,2,4-oxadiazol-3-yl]pyridine?
- Methodological Answer : The synthesis typically involves cyclization reactions between amidoximes and activated carboxylic acid derivatives. For example, 2-cyanopyridine can react with hydroxylamine to form an amidoxime intermediate, which is then coupled with 2,6-difluorobenzoyl chloride under microwave-assisted conditions to form the 1,2,4-oxadiazole ring. This approach is analogous to methods used for structurally similar oxadiazole derivatives, such as 3-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine, where yields exceeding 70% are achievable with optimized stoichiometry .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- X-ray crystallography : For unambiguous structural confirmation, SHELX software (e.g., SHELXL) can refine crystal structures, as demonstrated for related heterocycles like 5-(2,6-dichlorophenyl)-2-((2,4-difluorophenyl)thio)-pyrimido[1,6-b]pyridazin-6-one .
- NMR : NMR is critical for resolving fluorine environments, while NMR can confirm pyridine and oxadiazole ring substitution patterns.
- HRMS : High-resolution mass spectrometry (e.g., ESI-TOF) validates molecular weight with <2 ppm error, as shown for compounds like 2-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]pyridine .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the electronic properties of this compound?
- Methodological Answer : Hybrid functionals (e.g., B3LYP) with exact-exchange corrections are recommended to model the compound’s frontier molecular orbitals and electrostatic potential surfaces. For example, Becke’s three-parameter functional (B3) combined with Lee-Yang-Parr (LYP) correlation accurately predicts thermochemical properties of heterocycles, achieving <3 kcal/mol deviation in atomization energies . Basis sets like 6-311++G(d,p) are suitable for incorporating polarization and diffuse effects for fluorine atoms.
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Orthogonal assays : Use multiple assays (e.g., fluorescence-based binding vs. functional cAMP inhibition) to confirm target engagement, as seen in studies of G-protein coupled receptor ligands like PSN375963 .
- Structural analogs : Compare activity with derivatives such as 2-(2,6-difluorophenyl)-3-(4,6-diphenylpyrimidin-2-yl)thiazolidin-4-one to identify critical pharmacophores .
- Meta-analysis : Apply statistical tools (e.g., Bayesian regression) to harmonize data across studies, accounting for variables like solvent polarity or cell-line specificity.
Q. How can crystallographic data inform the design of analogs with improved stability?
- Methodological Answer : Analyze hydrogen-bonding networks and π-stacking interactions in the crystal lattice using SHELX-refined structures. For instance, the dihedral angle between the oxadiazole and pyridine rings (e.g., 12–18°) influences planarity and solubility, as observed in 4-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]phenyl methanamine derivatives . Modifying substituents at the 2,6-difluorophenyl group (e.g., replacing fluorine with chlorine) can enhance hydrophobic interactions without disrupting electronic properties .
Key Considerations for Researchers
- Avoid commercial sources : Prioritize peer-reviewed synthesis protocols over vendor databases (e.g., is excluded per guidelines).
- Reproducibility : Document reaction conditions (e.g., microwave power, solvent purity) to mitigate batch-to-batch variability.
- Ethical reporting : Disclose computational parameters (e.g., convergence criteria, grid size) in DFT studies to enable replication.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
